3,5-Dimethyl-1,4-dioxane-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

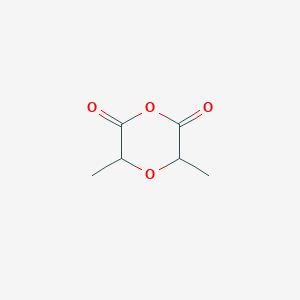

3,5-Dimethyl-1,4-dioxane-2,6-dione is an organic compound with the molecular formula C6H8O4 It is a heterocyclic compound featuring a six-membered ring with two oxygen atoms and two carbonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The original synthesis of 3,5-Dimethyl-1,4-dioxane-2,6-dione involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid, or the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1,4-dioxane-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1.1. Precursor for Organic Synthesis

3,5-Dimethyl-1,4-dioxane-2,6-dione serves as a useful precursor in the synthesis of various organic compounds. It has been utilized in the preparation of optically active terpyridine derivatives and poly(L-lactide)s. These compounds are essential in the production of biodegradable plastics and advanced materials .

1.2. Cycloaddition Reactions

Research has shown that this compound can participate in [4+2] cycloaddition reactions. For instance, it has been successfully reacted with N-phenylmaleimide under microwave irradiation conditions to yield cycloadducts with considerable efficiency . This highlights its potential as a building block for more complex molecular architectures.

3.1. Advanced Oxidation Technologies

Recent studies have explored the use of advanced oxidation technologies for the degradation of dioxane compounds in water treatment processes. Specifically, UV-activated persulfate systems have shown over 90% efficiency in degrading 1,4-dioxane and related compounds . This method is promising for remediating contaminated water sources.

Case Studies

Case Study 1: Synthesis of Biodegradable Plastics

In a study conducted by researchers at a leading university, this compound was used to synthesize poly(L-lactide)s that exhibited excellent mechanical properties while being biodegradable. The resulting materials were tested for their efficacy in packaging applications and showed significant promise due to their environmental benefits .

Case Study 2: Water Treatment Efficacy

A field study assessed the effectiveness of UV/PDS systems on dioxane degradation in industrial wastewater. The results indicated that using this compound as a model compound allowed researchers to optimize reaction parameters effectively, achieving over 90% degradation within hours .

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1,4-dioxane-2,6-dione involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s unique structure allows it to participate in various reaction pathways, targeting specific molecular sites and influencing the outcome of the reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,5-Dimethyl-1,4-dioxane-2,6-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical properties, such as its high acidity and ability to stabilize anions through resonance . These properties make it particularly valuable in organic synthesis and various industrial applications.

Biologische Aktivität

3,5-Dimethyl-1,4-dioxane-2,6-dione, commonly referred to as Meldrum's acid, is a compound of significant interest in organic chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications in medicinal chemistry, and potential therapeutic effects.

Molecular Formula: C₆H₈O₄

CAS Number: 95-96-5

Melting Point: 122-126 °C

Boiling Point: 138-142 °C (at 8 mmHg)

Purity: ≥99%

The compound appears as a white crystalline powder and is known for its stability and ease of synthesis, making it a valuable intermediate in organic reactions.

Meldrum's acid can be synthesized via the condensation of acetic anhydride with malonic acid. This process yields a dioxane derivative that is versatile in further chemical transformations. The compound's reactivity is attributed to its electrophilic carbonyl groups, which participate in nucleophilic addition reactions.

Recent studies have demonstrated that Meldrum's acid derivatives can serve as precursors for the synthesis of various biologically active compounds. For instance, it has been utilized in the formation of tetrahydroquinolin-2-one derivatives that exhibit analgesic properties and anticancer activities .

Anticancer Properties

Meldrum's acid derivatives have shown promising anticancer activity in various studies. For example:

- Tetrahydroquinolin-2-one Derivatives: These compounds exhibit significant antiproliferative effects against cancer cell lines. The mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

- Pyridone Derivatives: Compounds derived from Meldrum's acid also show potential as kinase inhibitors with anticancer properties. These derivatives have been linked to reduced tumor growth in preclinical models .

Antimicrobial Activity

Some derivatives of Meldrum's acid have demonstrated antimicrobial properties against pathogens such as Candida albicans. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

-

Antiproliferative Activity Study:

A study published in Nature investigated the synthesis of tetrahydroquinolinones from Meldrum's acid derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values suggesting strong potential for therapeutic use . -

Antimicrobial Efficacy:

Research highlighted the antifungal activity of Meldrum's acid derivatives against Candida albicans, showing effective inhibition at low concentrations. This study underscores the potential for developing new antifungal agents based on Meldrum's acid .

Applications in Drug Development

Meldrum's acid serves as a versatile scaffold for drug development due to its ability to form diverse chemical structures through various synthetic pathways. Its derivatives are being explored for:

- Pain Management: Compounds derived from Meldrum's acid are being studied for their analgesic properties.

- Cancer Therapy: The development of new anticancer drugs targeting specific pathways involved in tumor growth.

- Antimicrobial Agents: The exploration of new antifungal and antibacterial agents.

Eigenschaften

IUPAC Name |

3,5-dimethyl-1,4-dioxane-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-6(8)4(2)9-3/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIAAUKJQZPUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)C(O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.